3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole
Description
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-28-20)17-8-9-19-18(15-17)22(27-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQXGZPCDXVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole typically involves multi-step reactions. One common approach is to start with the synthesis of the benzoxazole core, followed by the introduction of the thiazepane and thiophene moieties through condensation reactions. Key reagents often include phosphorus pentasulfide for sulfurization and various carbonyl compounds for condensation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in inflammatory or microbial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Comparisons
Key Observations :
- Benzoxazole vs. Imidazolidin-dione (IM-7) : The target compound’s benzoxazole core is more rigid and aromatic than IM-7’s imidazolidin-dione, which may enhance binding to flat enzymatic pockets (e.g., kinase inhibitors) .
- Thiophene vs.
- Thiazepane vs.
Electronic and Pharmacokinetic Properties
- Electron Density : The benzoxazole core is electron-deficient compared to imidazolidin-diones, promoting interactions with electron-rich biological targets (e.g., DNA topoisomerases) .
- Metabolic Stability : The thiazepane’s sulfur atoms may reduce oxidative metabolism compared to oxygen-containing benzoxazepines .
Biological Activity
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is a compound that integrates multiple heterocyclic structures, which are known for their diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potential based on available literature.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazepane ring and the incorporation of thiophene and benzoxazole moieties. The use of specific catalysts and reaction conditions is crucial for optimizing yield and purity.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives | Heat, solvent |
| 2 | Condensation | Benzoxazole derivatives | Acidic catalyst |
| 3 | Purification | Crystallization | Solvent evaporation |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects.
Research indicates that compounds containing thiazepane and thiophene rings often exhibit activities such as:
- Antitumor : Inhibition of cancer cell proliferation.
- Antimicrobial : Activity against a range of bacterial strains.
- Anti-inflammatory : Modulation of inflammatory pathways.
For instance, thiazepine derivatives have been shown to act as calcium channel blockers and inhibitors of HIV integrase and reverse transcriptase . Additionally, benzoxazole derivatives are recognized for their neuroprotective properties.
Case Studies
Several studies have highlighted the biological significance of related compounds:
- Antitumor Activity : A study demonstrated that thiazepine derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : Research on similar thiophene-containing compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibiotics .
- Neuroprotective Effects : Compounds with benzoxazole cores have been linked to neuroprotection in models of ischemia/reperfusion injury, indicating their role in treating neurodegenerative diseases .
Pharmacological Potential
Given its structural complexity, this compound represents a promising candidate for drug development. The following pharmacological activities have been noted:
Table 2: Pharmacological Activities
| Activity | Description |
|---|---|
| Antitumor | Inhibits cancer cell growth |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Reduces inflammation in cellular models |
| Neuroprotective | Protects neurons from damage |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for benzoxazole derivatives with thiophene and thiazepane moieties?
- Answer : Synthesis often employs Suzuki-Miyaura coupling for aryl-aryl bond formation. For example, a related benzoxazole derivative was synthesized using 2-thiopheneboronic acid, Pd(OAc)₂ catalyst, and K₃PO₄ in dioxane at elevated temperatures (70–80°C) . The thiazepane carbonyl group is typically introduced via nucleophilic acyl substitution or amide coupling. Reaction monitoring via TLC and purification through recrystallization (e.g., using aqueous acetic acid) are standard practices .
| Key Reaction Components | Conditions | Yield |
|---|---|---|
| 2-Thiopheneboronic acid, Pd(OAc)₂, K₃PO₄ | Dioxane, 70–80°C | 42% |
| PEG-400, Bleaching Earth Clay (pH 12.5) | 70–80°C, 1 hr | 70–85% |
Q. How is the structural characterization of such compounds performed?
- Answer : Multi-modal analysis is critical:
- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 7.28–7.43 ppm, benzoxazole protons at δ 7.82 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles . ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 305 [M+1] for a thiazole-triazole analog) .
Q. What preliminary biological screening approaches are used for similar heterocyclic compounds?
- Answer : Antimicrobial assays (e.g., against E. coli or S. aureus), cytotoxicity studies (MTT assay), and genotoxicity tests (e.g., E. coli WP2 reverse mutation assay) are common. For example, thiazolidinone derivatives with thiophene groups showed no mutagenicity at 1 mM/plate .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the stability and bioactivity of this compound?
- Answer :
-
DFT studies : Calculate thermodynamic parameters (ΔH°, ΔG°, ΔS°) to assess isomer stability. For a Pt(II)-benzoxazole complex, DFT agreed with experimental data, showing ΔG° differences < 2 kcal/mol between isomers .
-
Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., NS5 polymerase for antiviral activity). Docking poses (e.g., π-π stacking with receptor residues) guide SAR optimization .
Computational Parameters Application B3LYP/6-311+G(d,p) basis set Geometry optimization Lamarckian genetic algorithm Docking simulations
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Answer : Substituting the thiophene or phenyl group alters electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity .
- Bulkier substituents (e.g., tert-butyl) improve metabolic stability but may reduce solubility .
Q. What strategies resolve contradictions in experimental data (e.g., varying bioactivity across studies)?
- Answer :
- Assay standardization : Control variables like solvent (DMSO concentration), cell line (e.g., HepG2 vs. HEK293), and incubation time.
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For instance, genotoxicity discrepancies in thiazolidinones were resolved by normalizing to positive controls (N-methyl-N’-nitro-N-nitrosoguanidine) .
Q. How is the Polarizable Continuum Model (PCM) applied to study solvation effects on reactivity?
- Answer : PCM integrates solvent dielectric constants into quantum mechanical calculations. For anisotropic solvents (e.g., liquid crystals), it predicts solvation free energy (ΔG_solv) and dipole moments. A 1997 study validated PCM for isotropic/anotropic systems, showing <5% deviation from experimental data .
Methodological Guidelines
- Synthesis Optimization : Screen Pd vs. Ni catalysts (e.g., NiCl₂(dppf) for cost efficiency ) and solvent polarity (dioxane vs. toluene) to improve yields.
- Characterization Best Practices : Use triple-resonance NMR probes (500 MHz+) for complex splitting patterns and low-temperature crystallography to minimize disorder .
- Computational Reproducibility : Archive Gaussian input files (e.g., .com/.log) and docking grids (e.g., .pdbqt) in public repositories like Zenodo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
